Lipophilicity Advantage: N1-Phenyl vs. N1-Methyl LogP Comparison
The N1-phenyl substituent in the target compound confers a calculated LogP of 3.43, compared to a LogP of 1.76 for the N1-methyl analog (4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, CAS 1255147-37-5) . This ΔLogP of +1.67 represents an approximately 47-fold increase in octanol-water partition coefficient and places the phenyl derivative within the optimal lipophilicity range (LogP 1–4) for passive membrane permeability while the methyl analog falls near the lower boundary, potentially limiting cell penetration in the absence of active transport [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.43 (4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) |
| Comparator Or Baseline | LogP = 1.76 (4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, CAS 1255147-37-5) |
| Quantified Difference | ΔLogP = +1.67 (~47-fold higher partition coefficient for the phenyl derivative) |
| Conditions | Computed LogP values from vendor technical datasheets (Fluorochem and Leyan); both values are calculated, not experimentally measured |
Why This Matters
Lipophilicity governs passive membrane permeability and non-specific protein binding; the phenyl derivative's LogP of 3.43 places it in the drug-like range favorable for intracellular target engagement, while the methyl analog at LogP 1.76 may require higher dosing or formulation intervention to achieve comparable cellular exposure.
- [1] Waring, M.J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5(3), 235–248. (General reference supporting optimal LogP range for oral bioavailability and cellular permeability.) View Source
